molecular formula C17H20FN3O2S B2538911 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide CAS No. 2034321-41-8

2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Cat. No. B2538911
CAS RN: 2034321-41-8
M. Wt: 349.42
InChI Key: DMNKILZKOFOXNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a useful research compound. Its molecular formula is C17H20FN3O2S and its molecular weight is 349.42. The purity is usually 95%.
BenchChem offers high-quality 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Anti-inflammatory Agents

Research by Sunder and Maleraju (2013) demonstrated the synthesis of derivatives related to the specified compound, which showed significant anti-inflammatory activity. The chemical structures were confirmed via spectroscopic methods, and the compounds exhibited promising anti-inflammatory effects in assays, with some derivatives showing considerable activity (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis of pyrazole-acetamide derivatives and their coordination complexes, demonstrating their significant antioxidant activity. This research indicates the potential of such compounds in developing treatments that involve oxidative stress or require antioxidant properties (Chkirate et al., 2019).

Anti-Cancer Activity

Compounds synthesized from fluoro-substituted benzo[b]pyran, closely related to the queried chemical structure, were tested against human cancer cell lines, showing anticancer activity at low concentrations. This suggests their potential application in cancer therapy, especially for lung, breast, and CNS cancers (Hammam et al., 2005).

Potential Antipsychotic Agents

Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, similar in structure to the specified compound, highlighted their potential as novel antipsychotic agents. These compounds showed promising activity in animal behavioral tests without interacting with dopamine receptors, indicating a new avenue for antipsychotic drug development (Wise et al., 1987).

Fluorogenic Dyes and Chemical Synthesis

Zaitseva et al. (2020) described the oxidation of specific acetamide-substituted compounds to form six-membered imide rings, which exhibit significant bathochromic shifts in their absorption and emission spectra. This property suggests their utility as fluorogenic dyes, highlighting the diverse applications of these compounds in chemical synthesis and material science (Zaitseva et al., 2020).

properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O2S/c18-13-4-6-16(7-5-13)24-12-17(22)20-14-9-19-21(10-14)11-15-3-1-2-8-23-15/h4-7,9-10,15H,1-3,8,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNKILZKOFOXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-fluorophenyl)thio)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.